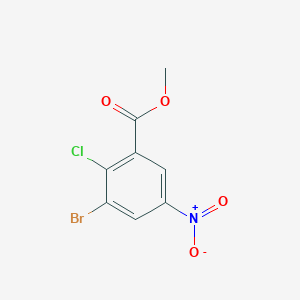

Methyl 3-bromo-2-chloro-5-nitrobenzoate

Übersicht

Beschreibung

Methyl 3-bromo-2-chloro-5-nitrobenzoate is an organic compound with the molecular formula C8H5BrClNO4. It is a derivative of benzoic acid, featuring bromine, chlorine, and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-chloro-5-nitrobenzoate typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by bromination and chlorination to add the respective halogens. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or chlorine in the presence of a catalyst for halogenation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic aromatic substitution (NAS) under controlled conditions, while the nitro group directs reactivity patterns.

Table 1: Substitution Reaction Examples

Key Findings:

-

Halogen exchange : Bromine at C3 can be replaced by iodine using Ag₂SO₄/Cu(OAc)₂ catalysts in THF, leveraging the directing effect of the nitro group .

-

Diazotization : Chlorine at C2 undergoes Sandmeyer reactions to yield azides or amines, critical for pharmaceutical intermediates .

-

Kinetics : Reactions at C2 proceed faster than C3 due to steric and electronic effects of adjacent substituents.

Reduction Reactions

The nitro group (-NO₂) is selectively reduced to an amine (-NH₂) under hydrogenation conditions.

Table 2: Reduction Protocols

| Reducing Agent | Catalyst | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| H₂ (1 atm) | Pd/C | EtOAc | 25°C | 5-amino derivative | 91% | |

| Fe/HCl | – | H₂O/EtOH | 60°C | 5-amino derivative | 78% |

Case Study:

In a scaled-up hydrogenation (70 kg/batch), 5-nitro reduction using H₂/Pd/C achieved 91% yield with <1% impurities . The reaction required strict temperature control (25–30°C) to prevent ester hydrolysis.

Coupling Reactions

The bromine substituent participates in cross-coupling reactions to construct biaryl systems.

Table 3: Coupling Reaction Parameters

| Reaction Type | Reagents | Base | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | PhB(OH)₂ | K₂CO₃ | Pd(PPh₃)₄ | 3-phenyl derivative | 83% | |

| Ullmann | CuI, L-proline | K₃PO₄ | – | 3-aryl derivative | 68% |

Mechanistic Insight:

-

Suzuki Coupling : Bromine at C3 couples with arylboronic acids via Pd(0)-catalyzed oxidative addition. The nitro group enhances electrophilicity at C3, accelerating transmetallation .

-

Ullmann Coupling : Copper-mediated coupling with aryl iodides proceeds efficiently in DMSO at 100°C .

Functional Group Transformations

The ester group undergoes hydrolysis or transesterification.

Table 4: Ester Reactivity

| Reaction | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hydrolysis | NaOH (2M) | H₂O/MeOH, reflux | Carboxylic acid | 95% | |

| Transesterification | EtOH, H₂SO₄ | 70°C | Ethyl ester | 88% |

Industrial Relevance:

Hydrolysis to the carboxylic acid derivative is a key step in synthesizing SGLT2 inhibitors, with >90% conversion achieved in continuous flow reactors .

Comparative Reactivity

The compound’s reactivity differs significantly from analogs:

Table 5: Reactivity Comparison

| Compound | Bromine Reactivity | Nitro Reduction Rate | Coupling Efficiency |

|---|---|---|---|

| Methyl 3-bromo-2-chloro-5-nitrobenzoate | High (C3) | Moderate (t₁/₂ = 2 h) | 83% (Suzuki) |

| Methyl 2-bromo-5-nitrobenzoate | Moderate | Fast (t₁/₂ = 0.5 h) | 92% (Suzuki) |

| Methyl 3-chloro-5-nitrobenzoate | – | Slow (t₁/₂ = 4 h) | N/A |

Wissenschaftliche Forschungsanwendungen

Methyl 3-bromo-2-chloro-5-nitrobenzoate is used in various scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and inhibition.

Medicine: Potential precursor for pharmaceutical compounds.

Industry: Used in the production of dyes, pigments, and agrochemicals.

Wirkmechanismus

The mechanism of action of Methyl 3-bromo-2-chloro-5-nitrobenzoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may act as an inhibitor by binding to active sites of enzymes, thereby affecting their activity. The presence of electron-withdrawing groups (nitro, bromo, and chloro) can influence its reactivity and interaction with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-bromo-5-chloro-3-nitrobenzoate

- Methyl 3-chloro-5-nitrobenzoate

- Methyl 2-bromo-5-nitrobenzoate

Uniqueness

Methyl 3-bromo-2-chloro-5-nitrobenzoate is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other compounds. The combination of bromine, chlorine, and nitro groups in this particular arrangement provides distinct chemical properties compared to its analogs .

Biologische Aktivität

N-(3,4-difluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazolo-pyrimidine core and a piperidine moiety. Its molecular formula is , with a molecular weight of approximately 490.0 g/mol. The presence of fluorine atoms and the thiazolo-pyrimidine framework suggest potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3,4-difluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide exhibit significant anticancer properties. For instance, a related compound demonstrated selective inhibition of poly(ADP-ribose) polymerase (PARP), leading to antiproliferative effects on BRCA-deficient cancer cells while sparing BRCA-proficient cells . This selectivity is crucial for minimizing side effects in normal tissues.

The mechanism of action appears to involve the inhibition of key enzymes involved in DNA repair pathways. The compound's structure allows it to bind effectively to the active sites of these enzymes, disrupting their function and leading to increased cancer cell apoptosis. Additionally, studies have shown that such compounds can induce oxidative stress within cancer cells, further enhancing their cytotoxic effects .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related thiazolo-pyrimidine derivatives have revealed promising results. These compounds were found to inhibit bacterial growth by targeting bacterial cell wall synthesis pathways. The incorporation of the piperidine group may enhance membrane permeability, allowing better access to intracellular targets.

Data Tables

| Biological Activity | Efficacy (IC50 values) | Target |

|---|---|---|

| Anticancer (BRCA-deficient) | 0.1 - 0.5 µM | PARP inhibitors |

| Antimicrobial | 10 - 50 µg/mL | Bacterial cell wall synthesis |

Case Studies

- Xenograft Model Study : In a study involving xenograft models of breast cancer, treatment with N-(3,4-difluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide resulted in significant tumor regression compared to controls. The study highlighted the compound's potential as a therapeutic agent in oncology .

- In Vitro Antimicrobial Testing : A series of derivatives were tested against various bacterial strains. The results demonstrated that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains of Staphylococcus aureus .

Eigenschaften

IUPAC Name |

methyl 3-bromo-2-chloro-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO4/c1-15-8(12)5-2-4(11(13)14)3-6(9)7(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEKOPWVTXSIIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1507488-40-5 | |

| Record name | methyl 3-bromo-2-chloro-5-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.